N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O3/c18-10-5-3-6-11(19)14(10)15(23)20-17-22-21-16(25-17)13-8-9-4-1-2-7-12(9)24-13/h1-8H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYNCECYKQHJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves coupling the benzofuran and oxadiazole intermediates with 2,6-difluorobenzoyl chloride in the presence of a base to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide features a benzofuran ring, an oxadiazole ring, and a difluorobenzamide moiety. The molecular formula is , with a molecular weight of 363.3 g/mol. Its unique structure allows for diverse interactions at the molecular level, making it suitable for various applications.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its oxadiazole and benzofuran components are particularly useful in the development of new organic compounds with tailored properties.
Biology
This compound has been investigated for its potential antimicrobial and anticancer activities. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through specific molecular pathways .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. The interaction of the benzofuran moiety with biological targets has been shown to modulate enzyme activity and receptor interactions . Furthermore, its unique structure may enhance bioavailability and efficacy compared to other similar compounds.
Industrial Applications
This compound is also being utilized in the development of new materials and pharmaceuticals. Its chemical properties allow for the formulation of advanced materials with specific functionalities required in various industrial applications.
Case Studies
Several studies have highlighted the effectiveness of this compound in biological applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cell lines through mechanisms involving DNA damage and apoptosis .
- Antimicrobial Properties : Preliminary evaluations have indicated that this compound possesses antimicrobial activity against a range of pathogens. Specific derivatives have shown promise in inhibiting bacterial growth effectively .
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity . The oxadiazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . The difluorobenzamide moiety contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Oxadiazole/Thiadiazole Cores
The compound shares structural homology with benzamide-based agrochemicals and pharmaceuticals. Key comparisons include:
Key Observations :
- Core Heterocycle : Replacing oxadiazole with thiadiazole (as in ) may alter electronic properties and bioavailability. Thiadiazoles often exhibit enhanced thermal stability but reduced polarity compared to oxadiazoles.
- Substituent Effects: The benzofuran group in the target compound distinguishes it from pesticidal analogs like teflubenzuron and novaluron, which rely on halogenated phenyl groups for insecticidal activity . Benzofuran’s aromaticity and planarity could enhance binding to eukaryotic targets (e.g., enzymes or receptors), as seen in benzofuran-based pharmaceuticals .
- Linkage Variations: Urea-linked analogs (teflubenzuron, novaluron) are potent chitin synthesis inhibitors, while the carboxamide linkage in the target compound may favor different modes of action, such as kinase inhibition or protein binding .
Pharmacological Oxadiazole Derivatives
highlights oxadiazoles with anticonvulsant activity, such as 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole and derivatives. These compounds feature dichlorophenyl and semicarbazone groups, contrasting with the benzofuran and difluorobenzamide groups in the target compound.
Structural and Functional Implications
- Electron-Withdrawing Effects: The 2,6-difluorobenzamide group enhances resistance to enzymatic hydrolysis compared to non-fluorinated analogs, a feature shared with teflubenzuron and novaluron .
- Benzofuran vs. Halogenated Aromatics : Benzofuran’s oxygen heteroatom may engage in hydrogen bonding or dipole interactions absent in chlorinated phenyl groups, suggesting divergent target selectivity.
- Thermodynamic Stability : The oxadiazole core’s rigidity and aromaticity likely contribute to thermal stability, as demonstrated in single-crystal studies of thiadiazole analogs .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities. The synthesis generally involves multiple steps:
- Formation of Benzofuran Ring : Typically synthesized through cyclization reactions involving phenolic compounds.
- Formation of Oxadiazole Ring : Achieved via cyclization of hydrazides with carboxylic acid derivatives.
- Coupling with Difluorobenzamide : The final product is formed through coupling reactions using agents like EDC∙HCl.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| 2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole | 15.5 | Highly Active |
| 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole | 62 | Moderately Active |
| N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl] | 31.25 | Highly Active |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that similar oxadiazole derivatives exhibited significant cytotoxic effects on various human cancer cell lines . The mechanism is believed to involve the induction of apoptosis in cancer cells.
Antioxidant Activity
In addition to antimicrobial and anticancer properties, compounds with the oxadiazole structure have demonstrated antioxidant activities. This is crucial for combating oxidative stress-related diseases .
Case Study 1: Antibacterial Screening
A recent study screened several oxadiazole derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values as low as 15.5 µg/mL against Bacillus subtilis, showcasing their potential as effective antibacterial agents .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies have shown that this compound exhibits significant cytotoxicity against human breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling 1-benzofuran-2-carboxylic acid derivatives with 2,6-difluorobenzamide via a multi-step protocol. Key steps include cyclization to form the 1,3,4-oxadiazole ring under reflux with hydrazine hydrate, followed by amide bond formation using coupling agents like EDCI/HOBt. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) must be optimized: for example, using pyridine as a base and DMF as a solvent for amidation (see analogous protocols in ). Yield improvements (>70%) are achievable by monitoring intermediates via TLC/HPLC and recrystallizing the final product from methanol or ethanol .
Q. What spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
Essential techniques include:
- NMR (¹H/¹³C, 2D COSY/HSQC) to verify substituent positions and aromatic proton coupling.
- FT-IR for identifying carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches.
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if single crystals are obtained) to resolve bond angles and torsional strain (e.g., C7—N1—C8 bond angles reported in ). Purity is assessed via HPLC (>95% purity threshold) .
Q. How can solubility challenges in biological assays be addressed methodologically?
Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies with dynamic light scattering (DLS) can identify aggregation tendencies. For in vivo studies, consider prodrug strategies by modifying the benzamide or oxadiazole moieties to improve bioavailability .
Advanced Research Questions
Q. How can X-ray crystallography data resolve ambiguities in molecular conformation and intermolecular interactions?
Single-crystal X-ray analysis (e.g., Cu-Kα radiation, θ range 2.5–25°) provides precise bond lengths (e.g., C—F = 1.34 Å) and dihedral angles (e.g., benzofuran-oxadiazole plane = 12.4°). Hydrogen-bonding networks (e.g., N—H⋯O/F interactions) and π-π stacking (3.5–4.0 Å) can explain packing stability. Discrepancies between computational (DFT) and experimental geometries require refinement using software like SHELXL .
Q. What strategies mitigate contradictions between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Target engagement assays : Confirm mechanism via enzyme inhibition (e.g., kinase IC₅₀) or cellular thermal shift assays (CETSA). For example, highlights PFOR enzyme inhibition as a key bioactivity metric .
Q. How should structure-activity relationship (SAR) studies be designed to explore derivatives effectively?
Systematically vary substituents on the benzofuran (e.g., electron-withdrawing groups at C5) and benzamide (e.g., fluorine substitution at C2/C6) rings. Use parallel synthesis and high-throughput screening (HTS) to evaluate antimicrobial or anticancer activity. QSAR models (e.g., CoMFA) can predict bioactivity cliffs, while crystallography data validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
